molecular formula C13H11ClN2O B14117554 4-Chloro-2-((3-oxocyclohex-1-en-1-yl)amino)benzonitrile

4-Chloro-2-((3-oxocyclohex-1-en-1-yl)amino)benzonitrile

Cat. No.: B14117554
M. Wt: 246.69 g/mol
InChI Key: IHTWXNNXMUDSJE-UHFFFAOYSA-N
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Description

4-Chloro-2-((3-oxocyclohex-1-en-1-yl)amino)benzonitrile is an organic compound with the molecular formula C13H11ClN2O. It is a yellow to white solid with a melting point of 229°C

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-2-((3-oxocyclohex-1-en-1-yl)amino)benzonitrile can be achieved through several methods. One common approach involves the reaction of 4-chlorobenzonitrile with 3-oxocyclohex-1-en-1-ylamine under specific conditions . The reaction typically requires a solvent such as dimethylformamide (DMF) and a catalyst like Fe3O4-CTAB nanoparticles. The reaction is carried out at temperatures ranging from 80°C to 90°C for about an hour .

Industrial Production Methods

In industrial settings, the production of this compound may involve more efficient and scalable methods. For instance, the use of ionic liquids as recycling agents has been explored to simplify the separation process and eliminate the need for metal salt catalysts . This green synthesis approach not only improves yield but also reduces environmental impact.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-2-((3-oxocyclohex-1-en-1-yl)amino)benzonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) for oxidation, reducing agents such as lithium aluminum hydride (LiAlH4) for reduction, and nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines .

Scientific Research Applications

4-Chloro-2-((3-oxocyclohex-1-en-1-yl)amino)benzonitrile has several scientific research applications:

Mechanism of Action

The mechanism by which 4-Chloro-2-((3-oxocyclohex-1-en-1-yl)amino)benzonitrile exerts its effects involves interactions with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or interact with receptors, leading to various biological effects . The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Chloro-2-((3-oxocyclohex-1-en-1-yl)amino)benzonitrile is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C13H11ClN2O

Molecular Weight

246.69 g/mol

IUPAC Name

4-chloro-2-[(3-oxocyclohexen-1-yl)amino]benzonitrile

InChI

InChI=1S/C13H11ClN2O/c14-10-5-4-9(8-15)13(6-10)16-11-2-1-3-12(17)7-11/h4-7,16H,1-3H2

InChI Key

IHTWXNNXMUDSJE-UHFFFAOYSA-N

Canonical SMILES

C1CC(=CC(=O)C1)NC2=C(C=CC(=C2)Cl)C#N

Origin of Product

United States

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